5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
The synthesis of 5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chlorothiophene-2-sulfonyl chloride with N-phenyl-N-[(trichloromethyl)sulfanyl]amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Chemical Reactions Analysis
5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, anti-microbial, and anti-cancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
5-Chloro-N-phenylthiophene-2-sulfonamide: Lacks the trichloromethylsulfanyl group, resulting in different chemical and biological properties.
N-Phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-N-phenyl-N-[(methylsulfanyl)thiophene-2-sulfonamide: Contains a methylsulfanyl group instead of a trichloromethylsulfanyl group, leading to differences in its chemical behavior and applications.
Properties
CAS No. |
61714-69-0 |
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Molecular Formula |
C11H7Cl4NO2S3 |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
5-chloro-N-phenyl-N-(trichloromethylsulfanyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7Cl4NO2S3/c12-9-6-7-10(19-9)21(17,18)16(20-11(13,14)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
AFDGTMGZDBMNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(SC(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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